![molecular formula C18H33OSi2 B14268374 {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl CAS No. 135888-09-4](/img/structure/B14268374.png)
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is notable for its unique structure, which includes both tert-butoxy and diethylsilyl groups attached to a phenyl ring.
Vorbereitungsmethoden
The synthesis of {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl typically involves the reaction of a phenyl derivative with tert-butoxy(diethyl)silane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or diethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silanols and other products.
Wissenschaftliche Forschungsanwendungen
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of {2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl involves its interaction with various molecular targets. The tert-butoxy and diethylsilyl groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s reactivity and binding affinity. The phenyl ring provides a stable framework that can interact with aromatic systems in biological molecules.
Vergleich Mit ähnlichen Verbindungen
{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl can be compared with other organosilicon compounds, such as:
Trimethylsilyl derivatives: These compounds have three methyl groups attached to the silicon atom and are commonly used as protecting groups in organic synthesis.
Triethoxysilyl derivatives: These compounds have three ethoxy groups attached to the silicon atom and are used in the production of silane coupling agents.
Phenylsilyl derivatives: These compounds have a phenyl group attached to the silicon atom and are used in the synthesis of organosilicon polymers.
The uniqueness of this compound lies in its combination of tert-butoxy and diethylsilyl groups, which provide distinct reactivity and stability compared to other organosilicon compounds.
Eigenschaften
CAS-Nummer |
135888-09-4 |
|---|---|
Molekularformel |
C18H33OSi2 |
Molekulargewicht |
321.6 g/mol |
InChI |
InChI=1S/C18H33OSi2/c1-8-20(9-2)16-14-12-13-15-17(16)21(10-3,11-4)19-18(5,6)7/h12-15H,8-11H2,1-7H3 |
InChI-Schlüssel |
MJBUPKHCIKZXLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)C1=CC=CC=C1[Si](CC)(CC)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


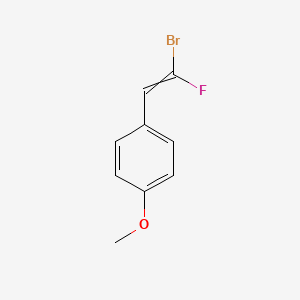


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
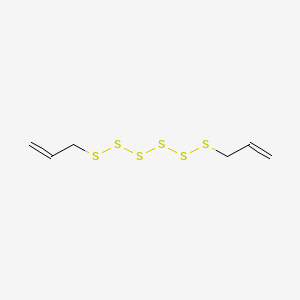
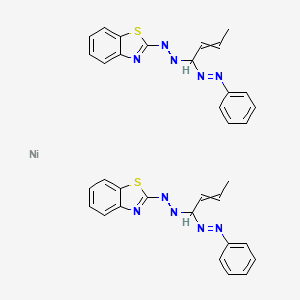
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
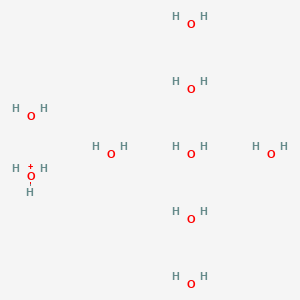
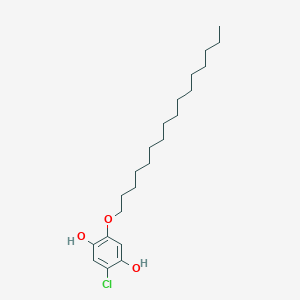

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
